Ascomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

immunomycin is a natural product found in Streptomyces hygroscopicus and Streptomyces ascomycinicus with data available.

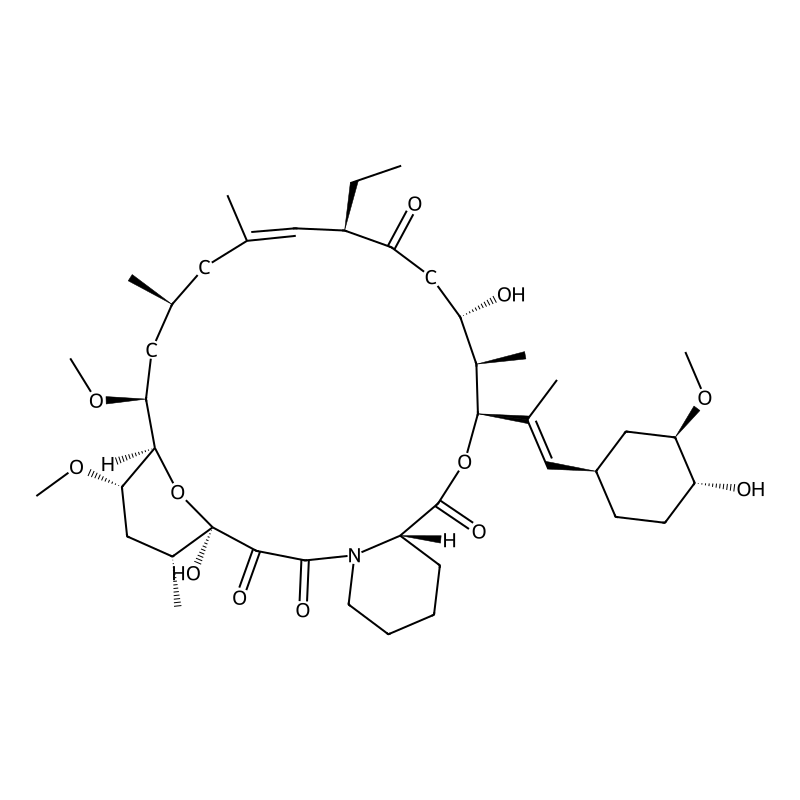

Ascomycin, also known as immunomycin, is a macrolide compound produced by the fermentation of Streptomyces hygroscopicus. It is structurally similar to tacrolimus (FK506) and exhibits potent immunosuppressive properties. The chemical formula for ascomycin is C₁₄H₂₃N₃O₅, and its molecular structure includes a 16-membered lactone ring that is pivotal for its biological activity. Ascomycin primarily acts by inhibiting the calcium-dependent serine/threonine protein phosphatase known as calcineurin, which plays a crucial role in T-cell activation and cytokine production .

Ascomycin's primary mechanism of action involves its interaction with immunophilins, particularly FKBP12 [, ]. This binding complex inhibits calcineurin phosphatase, a key enzyme in T-cell activation, leading to immunosuppression []. Additionally, Ascomycin might suppress the production of certain cytokines involved in immune response [].

Antifungal Activity

One of the most studied aspects of ascomycin is its antifungal properties. Studies have shown that ascomycin can inhibit the growth of various fungal species, including some known human pathogens (). This makes it a potential candidate for the development of new antifungal drugs. Researchers are particularly interested in its activity against drug-resistant fungal strains, which are becoming a growing concern in healthcare settings.

Immunomodulatory Effects

Ascomycin has also been shown to possess immunomodulatory effects, meaning it can influence the immune system's function. Studies suggest that ascomycin can stimulate the production of certain immune cells and cytokines, which are signaling molecules involved in the immune response (). This opens possibilities for exploring ascomycin's potential application in modulating immune responses for therapeutic purposes.

Antiviral Properties

Limited research suggests that ascomycin might exhibit antiviral activity against some viruses. However, this area requires further investigation to understand the extent and mechanism of this potential effect ().

- Formation of Complexes: Ascomycin binds to FK506-binding protein 12 (FKBP12), forming a complex that inhibits calcineurin's activity. This interaction prevents the dephosphorylation of nuclear factors of activated T cells (NFAT), thereby inhibiting T-cell activation and cytokine production .

- Rearrangement Reactions: Some studies have explored the selective synthesis of rearrangement products derived from ascomycin, which can lead to analogs with altered biological activities .

Ascomycin exhibits a range of biological activities:

- Immunosuppressive Effects: It is primarily used as an immunosuppressant in organ transplantation and treatment of autoimmune diseases. Ascomycin inhibits the production of T-helper cytokines (e.g., interleukin-2 and interferon-gamma), which are critical for T-cell proliferation and differentiation .

- Antifungal Properties: Ascomycin has demonstrated antifungal activity against various fungi, making it useful in treating fungal infections .

- Neuroprotective Effects: Recent studies suggest potential applications in treating neurodegenerative diseases due to its ability to modulate neuronal excitability through calcineurin inhibition .

The biosynthesis of ascomycin involves several key pathways:

- Genetic Engineering: Advances in genetic engineering have improved the yield of ascomycin production. Manipulation of genes within the ascomycin biosynthetic gene cluster has been shown to enhance production significantly. Key genes include fkbW, fkbU, and fkbN, among others .

- Fermentation Techniques: Various fermentation strategies have been employed to optimize ascomycin yield. For example, the addition of specific precursors like shikimic acid has been shown to enhance production by improving metabolic pathways involved in its biosynthesis .

Ascomycin's applications are diverse:

- Medical Use: It is primarily utilized in organ transplantation to prevent rejection and in treating autoimmune conditions such as psoriasis and atopic dermatitis due to its immunosuppressive properties .

- Research Tool: As a potent inhibitor of calcineurin, ascomycin serves as a valuable tool in research to study T-cell signaling pathways and immune responses .

Studies on ascomycin interactions reveal its effects on various cellular mechanisms:

- Calcineurin Inhibition: The formation of the FKBP12-ascomycin-calcineurin complex disrupts signaling pathways critical for T-cell activation, affecting downstream effects on immune responses .

- Cytokine Production: Ascomycin preferentially inhibits the production of both Th1 and Th2 cytokines, showcasing its broad immunomodulatory effects .

Ascomycin shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Tacrolimus | High | Immunosuppressant | More potent than ascomycin in T-cell inhibition |

| Sirolimus | Moderate | Immunosuppressant | Primarily targets mTOR pathway |

| Everolimus | Moderate | Immunosuppressant | Analog of sirolimus with different pharmacokinetics |

| Mycophenolate mofetil | Low | Immunosuppressant | Inhibits lymphocyte proliferation via purine synthesis |

Ascomycin is unique due to its specific mechanism involving calcineurin inhibition, making it particularly effective in modulating immune responses compared to other immunosuppressants that target different pathways.